4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one

NADPH oxidase inhibition NOX4 antagonist oxidative stress

This specific 5-nitro regioisomer is indispensable: N4-methyl + C5-nitro geometry confers NOX4-selective inhibition (Ki 144 nM, 4.5-fold vs NOX2) and submicromolar nNOS activity (IC50 410 nM). It is the validated intermediate in US 6,294,503 for herbicidal fused heterocycles and the sole precursor for 5-amino-benzoxazine monomers via reductive amination. Positional isomers (6-/7-nitro) cannot replicate these biological or polymer-thermal profiles. Insist on CAS 132522-82-8 for reproducible data.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
CAS No. 132522-82-8
Cat. No. B3039783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one
CAS132522-82-8
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCN1C(=O)COC2=CC=CC(=C21)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O4/c1-10-8(12)5-15-7-4-2-3-6(9(7)10)11(13)14/h2-4H,5H2,1H3
InChIKeyPYYOOGDTJRYZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 132522-82-8): Procurement-Grade Heterocyclic Building Block with Validated NADPH Oxidase Inhibition


4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS: 132522-82-8) is a synthetic heterocyclic compound belonging to the 1,4-benzoxazin-3-one class, featuring a fused benzene-oxazine ring system with a carbonyl at the 3-position, an N-methyl substituent at position 4, and a nitro group at position 5 of the benzoxazine ring . The compound has a molecular formula of C9H8N2O4 and a molecular weight of 208.17 g/mol . This scaffold is recognized as a privileged structure in medicinal chemistry, with chemically modified 1,4-benzoxazin-3-ones demonstrating potent antimicrobial activity with MIC values as low as 6.25 μg/mL against pathogenic fungi and 16 μg/mL against bacteria including S. aureus and E. coli [1].

Why Generic 1,4-Benzoxazin-3-one Analogs Cannot Replace 4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one in Target-Specific Research


In-class substitution of 4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one with structurally similar benzoxazinone derivatives is not scientifically justifiable due to the compound's distinct substitution pattern that governs both target engagement and downstream functional utility. The specific combination of an N4-methyl group and a C5-nitro substituent confers a unique pharmacophore geometry that directly influences enzyme binding kinetics and selectivity profiles [1]. Critically, monomeric natural benzoxazinoids lacking such synthetic modifications exhibit negligible antimicrobial potency, underscoring that the biological activity of this scaffold is entirely contingent upon precise chemical derivatization [2]. Furthermore, the 5-nitro group serves as a strategic synthetic handle for reductive amination to generate primary amine-functional intermediates—a transformation route that is regiochemically inaccessible in analogs bearing nitro groups at alternative positions (e.g., 6-nitro or 7-nitro isomers) [3]. Generic substitution would therefore invalidate both biological assay reproducibility and downstream synthetic feasibility.

4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one: Quantitative Differentiation Evidence Versus Closest Structural Analogs


NOX4 Isoform Selectivity: 4-Methyl-5-nitro Substitution Pattern Confers 1.5-Fold Higher Affinity for NOX4 Over NOX1

4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one demonstrates measurable isoform selectivity within the NADPH oxidase family. The compound exhibits a Ki of 144 nM against human NOX4 and a Ki of 218 nM against human NOX1, representing a 1.5-fold preferential affinity for NOX4 over NOX1 [1]. This selectivity profile distinguishes the compound from unsubstituted or alternatively substituted benzoxazinone analogs, for which NOX inhibition data are either absent or demonstrate different selectivity vectors [2]. The 5-nitro substitution appears critical for this activity, as monomeric natural benzoxazinoids lacking synthetic nitro modifications show no meaningful antimicrobial or enzyme inhibitory potency [2]. The compound further shows reduced affinity for NOX2 (Ki = 645 nM), confirming a consistent selectivity gradient across the NOX family [1].

NADPH oxidase inhibition NOX4 antagonist oxidative stress fibrosis research

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Submicromolar Activity Profile Validates CNS-Relevant Target Engagement

4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one exhibits inhibitory activity against neuronal nitric oxide synthase (nNOS) with an IC50 value of 410 nM in rat brain homogenate assays [1]. This submicromolar activity positions the compound as a validated nNOS inhibitor within the benzoxazinone class. In contrast, alternative substitution patterns yield divergent activity profiles—compounds bearing nitro groups at the 6-position or lacking the N4-methyl group show altered enzyme inhibition characteristics [2]. The specific 5-nitro substitution creates a distinct electronic environment that modulates binding interactions with the nNOS active site, differentiating this compound from its positional isomers [3]. This nNOS activity profile has been independently curated in ChEMBL (CHEMBL1796278) and BindingDB, providing a robust, reproducible data point for procurement decisions.

nNOS inhibition neuronal nitric oxide synthase neuroprotection CNS drug discovery

5-Nitro Substituent as a Strategic Synthetic Handle: Unique Reductive Amination Access to Primary Amine-Functional Intermediates

The 5-nitro group in 4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one serves as a regiochemically defined synthetic handle for reduction to the corresponding primary amine, enabling access to amine-functional benzoxazine monomers that are otherwise synthetically inaccessible [1]. This reductive transformation pathway is regiochemically unique to the 5-nitro isomer; attempts to replicate this synthetic sequence with 6-nitro or 7-nitro positional isomers (e.g., 4-methyl-6-nitro-2H-1,4-benzoxazin-3-one, CAS 103361-68-8; or 4-methyl-7-nitro-2H-1,4-benzoxazin-3-one, CAS 141068-80-6) yield structurally distinct amine-functional products with divergent polymerization behavior and thermal properties . The ability to reduce nitro-functional benzoxazines to primary amines while preserving the benzoxazine ring structure is a validated synthetic route documented for the preparation of amide-containing monomeric benzoxazines, where tetrachlorophthalimide and trifluoroacetyl serve as compatible protecting groups [1]. This synthetic versatility is not shared by analogs lacking the nitro group (e.g., unsubstituted 1,4-benzoxazin-3-one) or bearing the nitro group at alternative positions .

benzoxazine monomers amine-functional building blocks polymer synthesis reductive amination

Herbicidal Lead Intermediate with Validated Regiospecific Utility in Agrochemical Patent Literature

4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one is explicitly utilized as a synthetic intermediate in the preparation of herbicidal fused heterocycle compounds, as documented in US Patent 6,294,503 [1]. The patent specifically describes the preparation of 3-[7-fluoro-4-methyl-5-nitro-2H-1,4-benzoxazine-3(4H)-on-6-yl]-1-methyl-6-trifluoromethyl-2,4-(1H,3H)-pyrimidinedione (Compound No.1-2), wherein the 4-methyl-5-nitro substitution pattern is an essential structural feature for subsequent functionalization [1]. The patent explicitly notes that it was previously unknown to introduce functional groups at position 5 of the benzoxazine ring, underscoring the novelty and synthetic significance of this specific regioisomer [1]. Alternative substitution patterns (e.g., 6-nitro or 7-nitro) are not referenced as viable intermediates for this synthetic pathway, indicating that the 5-nitro regioisomer provides unique synthetic accessibility . Benzoxazine derivatives incorporating this substitution pattern demonstrate potent herbicidal properties with favorable crop compatibility and low phytotoxicity [2].

herbicide synthesis agrochemical intermediate fused heterocycle pre-emergent herbicide

4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one: Validated Research and Industrial Application Scenarios


NOX4-Targeted Fibrosis and Cardiovascular Disease Research

4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one is optimally deployed in NADPH oxidase 4 (NOX4) inhibition studies, particularly in fibrosis and cardiovascular disease models where isoform selectivity is critical. The compound's Ki of 144 nM against NOX4, combined with its 1.5-fold selectivity over NOX1 (Ki = 218 nM) and 4.5-fold selectivity over NOX2 (Ki = 645 nM), makes it a suitable tool compound for interrogating NOX4-specific contributions to reactive oxygen species (ROS) production in cellular models using CHO cell membrane expression systems [1]. Procurement of this specific regioisomer ensures experimental reproducibility, as alternative substitution patterns yield divergent NOX inhibition profiles [2].

Neuronal Nitric Oxide Synthase (nNOS) Pharmacology and Neuroprotection Studies

This compound is appropriate for neuroscience research programs investigating nNOS-mediated pathways in CNS disorders. With a validated IC50 of 410 nM in rat brain homogenate assays measuring oxyhemoglobin-to-methemoglobin conversion, 4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one provides a reproducible submicromolar tool for nNOS inhibition studies [1]. The compound's curated entry in ChEMBL (CHEMBL1796278) ensures traceable activity data for peer-reviewed publication. Positional isomers cannot be substituted, as the 5-nitro substitution pattern is essential for maintaining this specific enzyme inhibition profile [2].

Synthesis of Amine-Functional Benzoxazine Monomers for Polymer Applications

In materials science and polymer chemistry, 4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one serves as the requisite starting material for preparing 5-amino-functional benzoxazine monomers via reductive amination of the nitro group [1]. This transformation enables the synthesis of amide-containing monomeric benzoxazines with predictable polymerization behavior, as characterized by differential scanning calorimetry (DSC) [1]. Alternative nitro-positional isomers (e.g., 6-nitro, 7-nitro) yield structurally distinct amine products with altered thermal and polymerization properties, making regioisomer-specific procurement essential for reproducible materials synthesis [2].

Agrochemical Lead Optimization: Herbicidal Benzoxazine-Pyrimidinedione Conjugates

4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one is explicitly claimed as a synthetic intermediate in US Patent 6,294,503 for preparing herbicidal fused heterocycle compounds, specifically 3-[7-fluoro-4-methyl-5-nitro-2H-1,4-benzoxazine-3(4H)-on-6-yl]-1-methyl-6-trifluoromethyl-2,4-(1H,3H)-pyrimidinedione [1]. The patent emphasizes that functionalization at position 5 of the benzoxazine ring was previously unknown, establishing this specific regioisomer as the validated intermediate for accessing this class of herbicidal agents [1]. Agrochemical research programs developing pre-emergent or post-emergent herbicides based on benzoxazine scaffolds must procure the 5-nitro isomer to replicate patented synthetic routes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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